Cas no 1555770-89-2 (tert-butyl 2-amino-5-propylthiophene-3-carboxylate)

Tert-butyl 2-amino-5-propylthiophene-3-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of thiophene-based heterocycles. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the amino functionality offers a reactive site for further derivatization. This compound is useful in pharmaceutical and agrochemical research, where thiophene scaffolds are often employed due to their bioactivity. The propyl substituent contributes to lipophilicity, influencing solubility and binding properties. Its well-defined structure and functional group compatibility make it a reliable building block for the development of complex molecules. Suitable for controlled reactions, it is commonly handled under inert conditions to preserve reactivity.
tert-butyl 2-amino-5-propylthiophene-3-carboxylate structure
1555770-89-2 structure
商品名:tert-butyl 2-amino-5-propylthiophene-3-carboxylate
CAS番号:1555770-89-2
MF:C12H19NO2S
メガワット:241.349762201309
CID:6598887
PubChem ID:81824668

tert-butyl 2-amino-5-propylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-amino-5-propylthiophene-3-carboxylate
    • 1555770-89-2
    • EN300-10867124
    • AKOS020805873
    • インチ: 1S/C12H19NO2S/c1-5-6-8-7-9(10(13)16-8)11(14)15-12(2,3)4/h7H,5-6,13H2,1-4H3
    • InChIKey: QRIVCIMFFUUZAR-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C(=O)OC(C)(C)C)C=C1CCC)N

計算された属性

  • せいみつぶんしりょう: 241.11365002g/mol
  • どういたいしつりょう: 241.11365002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

tert-butyl 2-amino-5-propylthiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-10867124-0.1g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-10867124-0.25g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-10867124-2.5g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-10867124-10g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
10g
$3315.0 2023-10-27
Enamine
EN300-10867124-0.05g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-10867124-0.5g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-10867124-10.0g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2
10g
$2884.0 2023-05-25
Enamine
EN300-10867124-1g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
1g
$770.0 2023-10-27
Enamine
EN300-10867124-5g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2 95%
5g
$2235.0 2023-10-27
Enamine
EN300-10867124-5.0g
tert-butyl 2-amino-5-propylthiophene-3-carboxylate
1555770-89-2
5g
$1945.0 2023-05-25

tert-butyl 2-amino-5-propylthiophene-3-carboxylate 関連文献

tert-butyl 2-amino-5-propylthiophene-3-carboxylateに関する追加情報

Tert-Butyl 2-Amino-5-Propylthiophene-3-Carboxylate: A Comprehensive Overview

The compound with CAS No. 1555770-89-2, known as tert-butyl 2-amino-5-propylthiophene-3-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery. This compound is a derivative of thiophene, a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom. The presence of the tert-butyl group, an amino group, and a propyl substituent on the thiophene ring introduces unique electronic and steric properties that make this compound highly versatile.

The structure of tert-butyl 2-amino-5-propylthiophene-3-carboxylate is characterized by the thiophene ring at its core. The tert-butyl group is attached to the third position of the thiophene ring via a carboxylic ester linkage, while the amino group is located at the second position. The propyl chain is attached to the fifth position of the thiophene ring. This substitution pattern not only enhances the molecule's stability but also imparts specific reactivity and solubility properties that are advantageous in various applications.

In recent years, researchers have explored the potential of thiophene derivatives like tert-butyl 2-amino-5-propylthiophene-3-carboxylate in the development of advanced materials. For instance, studies have shown that these compounds can serve as building blocks for constructing functional polymers and organic semiconductors. The amino group in this compound can act as a nucleation site for polymerization reactions, enabling the formation of well-defined polymer structures with tailored electronic properties.

The carboxylic ester functionality in tert-butyl 2-amino-5-propylthiophene-3-carboxylate also plays a crucial role in its reactivity. This group can undergo various transformations, such as hydrolysis to form carboxylic acids or further esterification to introduce additional functional groups. These reactions provide chemists with a versatile toolkit for modifying the molecule's properties according to specific requirements.

Beyond its role in materials science, this compound has also been investigated for its potential in drug delivery systems. The amino group can interact with biological molecules, making this compound a promising candidate for designing drug carriers with enhanced targeting capabilities. Additionally, the thiophene ring's aromaticity and electron-withdrawing substituents can influence the molecule's bioavailability and pharmacokinetics.

In terms of synthesis, tert-butyl 2-amino-5-propylthiophene-3-carboxylate can be prepared through a variety of methods. One common approach involves the coupling reaction between an amino-substituted thiophene derivative and tert-butanol under acidic conditions. This reaction typically requires catalysis to facilitate ester bond formation while maintaining regioselectivity.

The latest research on this compound has focused on its application in organic electronics. By incorporating this molecule into conjugated systems, scientists have demonstrated improved charge transport properties in organic field-effect transistors (OFETs). The combination of electron-donating and electron-withdrawing groups in this molecule creates an ideal platform for modulating charge carrier mobility and device performance.

In conclusion, CAS No. 1555770-89-2 (tert-butyl 2-amino-5-propylthiophene-3-carboxylate) represents a multifaceted compound with immense potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for advancing research in materials science, drug delivery, and organic electronics. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future innovations.

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